Sensory Inactivity of Unsubstituted Parent vs. Potent Umami Activity of 3-Methyl and 4-Methyl Analogs
In a direct, patent-disclosed sensory study, N-(2,4-dimethylpentan-3-yl)benzamide (the target compound) demonstrated no detectable umami-enhancing or physiological cooling activity, while its 3-methyl and 4-methyl substituted derivatives (Formulas I and II) were highly active [1]. A trained sensory panel found that simply adding 20 ppm of the active methyl derivatives to a beef bouillon (0.5 wt.% beef extract) produced an umami effect roughly equivalent to the addition of 500 ppm of monosodium glutamate (MSG), representing a 25:1 potency ratio relative to MSG [2]. The target compound failed to produce any noticeable effect under identical assay conditions.
| Evidence Dimension | Umami-enhancing sensory activity in a food model system |
|---|---|
| Target Compound Data | N-(2,4-dimethylpentan-3-yl)benzamide: No detectable umami or cooling activity |
| Comparator Or Baseline | N-(2,4-dimethylpentan-3-yl)-3-methylbenzamide & N-(2,4-dimethylpentan-3-yl)-4-methylbenzamide: Active at 20 ppm, equivalent to 500 ppm MSG |
| Quantified Difference | Qualitative difference: zero activity vs. potent activity (25:1 potency over MSG for active analogs) |
| Conditions | Trained human sensory panel; beef bouillon model (0.5 wt.% beef extract); compound concentration 20 ppm; MSG concentration 500 ppm (0.05 wt.%) |
Why This Matters
For a procurement decision, this defines N-(2,4-dimethylpentan-3-yl)benzamide as a functionally inert compound in flavor applications, making it a critical negative control or an ideal scaffold for probing the structural requirements of umami activity, whereas its methyl analogs are the active candidates.
- [1] WO2013135511A1, page 3, lines 136-142. View Source
- [2] WO2013135511A1, page 4, lines 147-149. View Source
